Enantiomeric Identity: Single (S)‑Enantiomer versus Racemic Mixture
The target compound is supplied as the defined (S)‑enantiomer, whereas the widest‑employed structurally equivalent free base, N‑ethyl‑2‑(piperazin‑1‑yl)propanamide (CAS 86906‑56‑1), is produced and sold as the racemic mixture . Racemic mixtures contain a 1:1 ratio of S and R enantiomers; for chiral SAR campaigns, the presence of the opposite enantiomer introduces a 50% impurity of unknown pharmacological activity, which can confound dose–response relationships, falsify apparent potency, and obscure true selectivity windows .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | (S)‑enantiomer (single stereoisomer) |
| Comparator Or Baseline | Racemic N‑ethyl‑2‑(piperazin‑1‑yl)propanamide (1:1 S:R ratio) |
| Quantified Difference | Eliminates the 50% (w/w) contamination inherent in the racemate |
| Conditions | Vendor specification (MolCore, Parchem, ChemSrc) |
Why This Matters
Procurement of the S‑enantiomer eliminates a 50% impurity variable, enabling cleaner SAR interpretation and reducing the likelihood of project delays caused by stereochemistry‑driven data inconsistency.
